5-フルオロ-3-イソプロピル-1H-インドール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

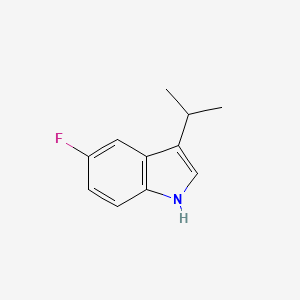

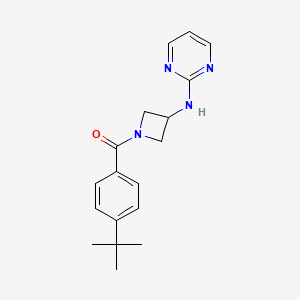

5-Fluoro-3-isopropyl-1H-indole is a chemical compound with the molecular formula C11H12FN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-isopropyl-1H-indole consists of an indole ring with a fluorine atom at the 5th position and an isopropyl group at the 3rd position . The molecular weight of this compound is 177.218 Da .Physical And Chemical Properties Analysis

5-Fluoro-3-isopropyl-1H-indole has a molecular weight of 177.218 Da . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.作用機序

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that 5-Fluoro-3-isopropyl-1H-indole may also interact with various biological targets.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Fluoro-3-isopropyl-1H-indole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been associated with a broad range of biological activities , suggesting that they may influence multiple biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound may exert diverse molecular and cellular effects.

実験室実験の利点と制限

One of the main advantages of using 5-Fluoro-3-isopropyl-1H-indole in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for precise targeting of these receptors and the study of their specific effects. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring.

将来の方向性

There are several future directions for the study of 5-Fluoro-3-isopropyl-1H-indole. One area of research is the development of more potent and selective compounds that target the cannabinoid receptors. Additionally, more studies are needed to fully understand the mechanism of action of 5-Fluoro-3-isopropyl-1H-indole and its potential therapeutic applications. Finally, there is a need for further research on the potential toxic effects of this compound and how to mitigate them in clinical settings.

Conclusion:

In conclusion, 5-Fluoro-3-isopropyl-1H-indole is a synthetic compound with significant potential for therapeutic applications. Its potency and selectivity for the cannabinoid receptors make it a valuable tool for studying these receptors and their effects. However, more research is needed to fully understand its mechanism of action and potential toxic effects.

合成法

The synthesis of 5-Fluoro-3-isopropyl-1H-indole involves several steps, including the reaction of isatin with isopropylamine to form an intermediate product. This intermediate is then reacted with 5-fluoropentanoic acid to yield the final product, 5-Fluoro-3-isopropyl-1H-indole. This synthesis method has been optimized to yield a high purity product with good yields.

科学的研究の応用

抗ウイルス活性

インドール誘導体は有望な抗ウイルス活性を示しています。例えば:

- 6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、インフルエンザAに対して阻害活性を示し、化合物メチル6-アミノ-4-イソブトキシ-1H-インドール-2-カルボン酸はIC50が7.53 μmol/Lであることが判明しました .

- 4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体は、コクサッキーB4ウイルスに対して強力な抗ウイルス効果を示し、IC50値は0.4〜2.1 μg/mLの範囲でした .

抗炎症および鎮痛活性

特定のインドール化合物は、抗炎症および鎮痛作用を示します。

- (S)-N-(1-(ベンゾ[d]チアゾール-2-イルアミノ)-3-(1H-インドール-2-イル)-1-オキソプロパン-2-イル)-N-(4-ニトロフェニルスルホニル)ベンゾアミドおよび(S)-N-(ベンゾ[d]チアゾール-2-イル)-1-(4-ニトロフェニルスルホニル)ピロリジン-2-カルボキサミドは、インドメタシンおよびセレコキシブと比較して、低い潰瘍形成指数とともに、これらの活性を示しました .

抗結核活性

インドール誘導体は、結核に対する潜在的な効果についても研究されています。

- (E)-1-(2-(1H-インドール-3-イル)-5-(ピリジン-4-イル)-1,3,4-オキサジアゾール-3(2H)-イル)-3-(置換フェニル)プロプ-2-エン-1-オン誘導体は、H37Ra MTB(結核菌)およびBCG(牛結核菌)に対するin vitro抗結核活性について調査されました .

その他の用途

上記の分野以外にも、インドール誘導体は、癌治療、微生物制御、および様々な生理学的障害における役割について研究され続けています .

Safety and Hazards

The safety data sheet for 5-Fluoroindole, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

特性

IUPAC Name |

5-fluoro-3-propan-2-yl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELLDZVRZCCLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC2=C1C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2467554.png)

![1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine](/img/structure/B2467557.png)

![methyl 2-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2467561.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2467562.png)

![N-[(4-bromophenyl)sulfonyl]acetamide](/img/structure/B2467564.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2467573.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2467575.png)